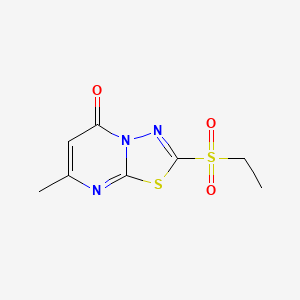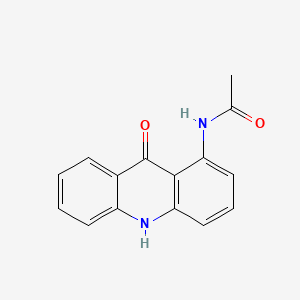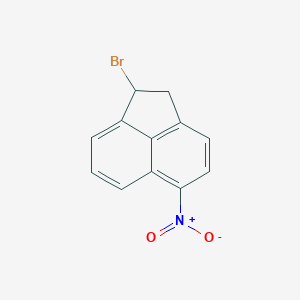
1-Bromo-5-nitro-1,2-dihydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₈BrNO₂ It is a derivative of acenaphthylene, featuring both bromine and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the bromination and nitration of acenaphthylene. The typical synthetic route includes:
Bromination: Acenaphthylene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated acenaphthylene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-5-nitro-1,2-dihydroacenaphthylene.
Reduction: 1-Bromo-5-amino-1,2-dihydroacenaphthylene.
Oxidation: Various oxidized forms of the nitro group, potentially leading to ring-opening products.
科学的研究の応用
1-Bromo-5-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
作用機序
The mechanism of action of 1-Bromo-5-nitro-1,2-dihydroacenaphthylene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.
類似化合物との比較
Similar Compounds
1-Bromo-5-nitroacenaphthene: Similar structure but without the dihydro modification.
5-Nitroacenaphthene: Lacks the bromine atom.
1,2-Dihydroacenaphthylene: Lacks both the bromine and nitro groups.
Uniqueness
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both bromine and nitro groups on the acenaphthylene backbone
特性
CAS番号 |
30093-39-1 |
|---|---|
分子式 |
C12H8BrNO2 |
分子量 |
278.10 g/mol |
IUPAC名 |
1-bromo-5-nitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8BrNO2/c13-10-6-7-4-5-11(14(15)16)9-3-1-2-8(10)12(7)9/h1-5,10H,6H2 |
InChIキー |
HDXAJKOVFKOTMG-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



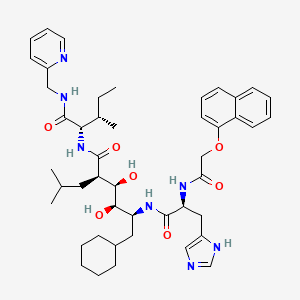
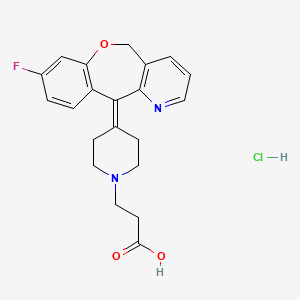
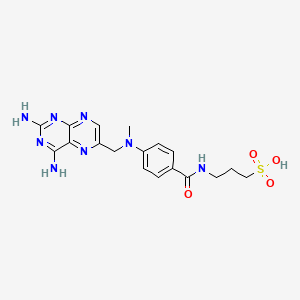
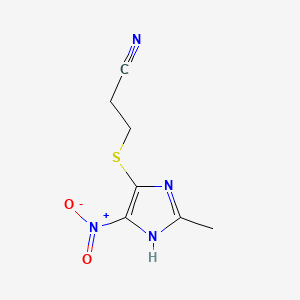
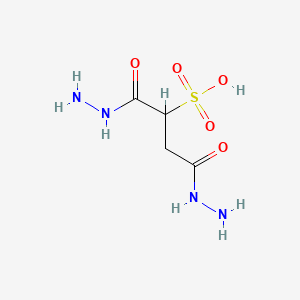
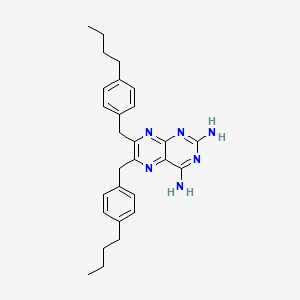
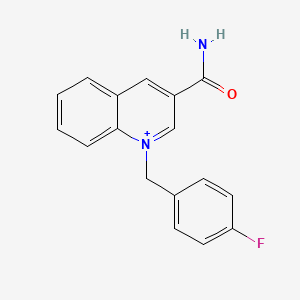
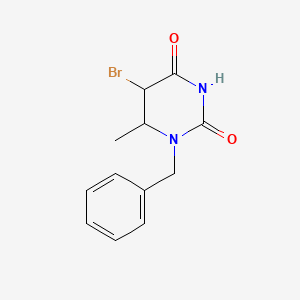
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
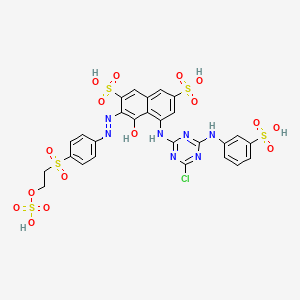
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
